萘酚 AS-D

描述

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, also known as 2-Naphthylmethylcarboxamide, is a novel compound that has recently been studied for its potential applications in the scientific field. 2-Naphthylmethylcarboxamide is a white crystalline solid that has been found to possess interesting properties such as high solubility in water, good thermal stability, and a relatively low melting point. It is a versatile compound that has been used in a variety of research applications, such as organic synthesis, drug discovery, and biochemistry.

科学研究应用

生化研究

萘酚 AS-D 在生化研究中用作底物 . 它特别用于涉及 β-葡萄糖醛酸酶 和酯酶 . 这些酶在生物体的代谢和解毒过程中起着至关重要的作用。

化学分析

萘酚,包括this compound,用于各种研究和实验室应用,包括化学分析 . 它们对于理解各种物质的化学性质和反应至关重要。

有机合成

萘酚也用于有机合成 . 作为单体,this compound 可用于生产某些塑料和聚合物 .

生物标志物研究

萘酚(单异构体和二异构体)用作暴露于多环芳烃的牲畜和人类的生物标志物 . 这有助于了解这些有害化合物对生物体的暴露和影响。

工业应用

萘酚是一种重要的工业原料,用于生产杀虫剂、除草剂、医药和染料中间体 .

电化学传感

This compound 已用于开发一种用于同时检测萘酚异构体的电化学微传感器 . 该传感器具有良好的选择性、重现性和稳定性,可以检测各种浓度的萘酚异构体 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1

安全和危害

When handling 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

作用机制

Target of Action

Naphthol AS-D primarily targets naphthol AS-D chloroacetate esterase (NAS-DCE) . NAS-DCE is an enzyme that plays a significant role in various biological processes, including the separation of different granulocytes, which is crucial for blood analysis .

Mode of Action

Naphthol AS-D interacts with NAS-DCE in a way that allows for the separation of different granulocytes . This interaction is regulated by NAS-DCE and pH, leading to changes in the enzyme-substrate complex .

Biochemical Pathways

It is known that naphthol as-d plays a role in the enzymatic hydrolysis of ester linkages, liberating free naphthol compounds . These compounds then couple with diazonium salt, forming highly colored deposits at sites of enzyme activity .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

The result of Naphthol AS-D’s action is the formation of highly colored deposits at sites of enzyme activity . This is due to the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds that couple with diazonium salt .

Action Environment

The action of Naphthol AS-D is influenced by environmental factors such as pH . The interaction between Naphthol AS-D and NAS-DCE, and the resulting ESIPT process, can be logically regulated by NAS-DCE and pH . This means that the efficacy and stability of Naphthol AS-D can vary depending on the pH of the environment in which it is used .

生化分析

Biochemical Properties

Naphthol AS-D has been used to study non-specific esterases in plant cells . The reagents routinely employed in the histochemical detection of nonspecific esterases, namely Naphthol AS-D acetate and Fast Red Violet LB salt, have been used to study these enzymes biochemically with spectrophotometric procedures .

Cellular Effects

The cellular effects of Naphthol AS-D are primarily observed in its interactions with various enzymes. For instance, it has been found that Naphthol AS-D chloroacetate esterase (NAS-DCE) and pH can be used to separate different granulocytes, which is of great significance for the analysis of blood .

Molecular Mechanism

It is known that it interacts with enzymes such as esterases in biochemical reactions

属性

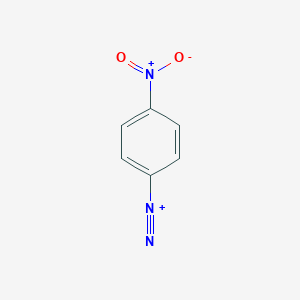

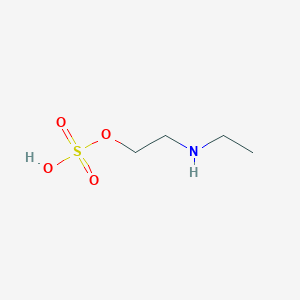

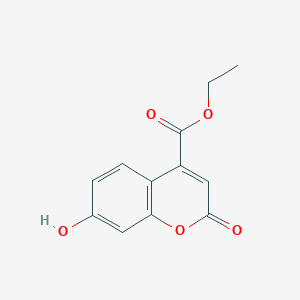

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLAHUMENIHUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059653 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135-61-5 | |

| Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Naphthol AS-D in dye chemistry?

A1: Naphthol AS-D serves as a crucial coupling component in the synthesis of azo dyes, specifically red pigments. These pigments find applications in various industries, including textiles, paints, and inks. [, , ]

Q2: Can you describe a method for synthesizing Naphthol AS-D pigments?

A2: One method involves the azo-coupling reaction of an aromatic diazonium salt with Naphthol AS-D in an aqueous system. This method utilizes sulfosuccinic acid surfactants and aims to reduce environmental pollution compared to traditional methods with high COD wastewater production. [] Another method utilizes reversed phase transfer catalysis (RPTC). []

Q3: How does the structure of the diazonium salt impact the properties of the resulting pigment?

A3: Studies have shown that pigments synthesized with Naphthol AS-E and Naphthol AS tend to exhibit a yellowish-red hue. In contrast, those synthesized with Naphthol AS-OL, Naphthol AS-ITR, and Naphthol AS-LC exhibit a bluish-red hue. []

Q4: What makes Naphthol AS-D valuable in cytochemical and histochemical studies?

A4: Naphthol AS-D serves as a substrate for specific esterases, primarily chloroacetate esterase, an enzyme found predominantly in myeloid cells. This property makes it valuable for identifying and differentiating cell types in blood and bone marrow samples. [, , , , , , ]

Q5: How is Naphthol AS-D used to identify myeloid cells?

A5: A staining technique employing Naphthol AS-D as a substrate is used in conjunction with a diazonium salt (often Fast Blue BB salt) as a coupler. Myeloid cells containing chloroacetate esterase cleave the substrate, releasing a product that couples with the diazonium salt, resulting in a visible, colored precipitate within the cells. [, , , , , , , , , ]

Q6: Are there limitations to using Naphthol AS-D for cell identification?

A7: Yes, while generally reliable, the Naphthol AS-D chloroacetate esterase staining can be influenced by various factors, including fixation methods, decalcification procedures, and the presence of certain substances like bacteria within cells. [, , , ]

Q7: Are there other research areas where Naphthol AS-D plays a role?

A9: Yes, research has explored the use of Naphthol AS-D in studying mast cell proliferation in wound healing. [] Additionally, studies have investigated the effects of cooked palm oil on the liver using Naphthol AS-D chloroacetate esterase staining to assess neutrophil infiltration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)